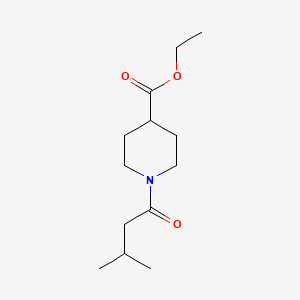
N~2~-(2,3-dimethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,3-dimethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly referred to as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1990s and has since been the subject of numerous studies exploring its mechanisms of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
- Vinylsulfones and vinylsulfonamides, including compounds similar to N
2-(2,3-dimethylphenyl)-N1-(4-methylphenyl)-N2-(methylsulfonyl)glycinamide, are noted for their wide range of biological activities, primarily as enzyme inhibitors. They are frequently used in synthetic organic chemistry for applications such as active dienophiles and Michael acceptors in addition to their roles in 1,4-addition and electrocyclization reactions (2020). - Aromatic poly(ether ketone)s containing pendant methyl groups and sulfone linkages, similar in structure to the compound , have been synthesized for their high thermal stability and potential applications in materials science (Sheng et al., 2008).
Biological and Medicinal Applications
- Specific N-substituted sulfonamides, which are structurally related to N
2-(2,3-dimethylphenyl)-N1-(4-methylphenyl)-N2-(methylsulfonyl)glycinamide, have been investigated for their potential in inhibiting osteoclastogenesis. Such compounds may serve as therapeutic agents for conditions like postmenopausal osteoporosis (Cho et al., 2020).
Chemical and Physical Properties
- The study of various sulfonyl and sulfonamide compounds, including those structurally similar to N
2-(2,3-dimethylphenyl)-N1-(4-methylphenyl)-N2-(methylsulfonyl)glycinamide, has provided insights into their chemical reactions and properties, including hydrolysis pathways and nucleophilic substitutions (Miller et al., 1988).
Environmental Impact
- Studies involving compounds with similar structures, particularly those involving sulfonamides and methyl groups, have been conducted to understand their environmental impact, such as their transport through soil and potential effects on groundwater contamination (Malone et al., 2004).
Eigenschaften
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-8-10-16(11-9-13)19-18(21)12-20(24(4,22)23)17-7-5-6-14(2)15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLJZZDFOITGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)
![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)
![6-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2,3-dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B5568812.png)
![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)
![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)
![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)